
3-(1-Methylcyclopropyl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-Methylcyclopropyl)propane-1-thiol” is a chemical compound with the molecular formula C7H14S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-carbon chain with a sulfur atom attached. The molecular weight is 130.251 Da .Wirkmechanismus
The mechanism of action of 3-(1-Methylcyclopropyl)propane-1-thiol is based on its ability to react with thiols, such as cysteine residues in proteins. This compound forms a covalent bond with the thiol group, which can be detected by fluorescence spectroscopy. This compound has a high reactivity towards thiols, and this property makes it an excellent probe for studying the redox state of proteins and the concentration of reactive oxygen species in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to induce oxidative stress in cells, which can lead to cell death. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-Methylcyclopropyl)propane-1-thiol in lab experiments is its high reactivity towards thiols. This property allows for the efficient and selective modification of biomolecules, which can be useful in a variety of applications. However, one of the limitations of using this compound is its strong, pungent odor, which can be unpleasant and potentially harmful if not handled properly. In addition, this compound is a highly reactive compound that can be difficult to handle, and it requires careful storage and handling to ensure its stability and purity.
Zukünftige Richtungen
There are several future directions for the use of 3-(1-Methylcyclopropyl)propane-1-thiol in scientific research. One area of interest is the development of new thiol-ene coupling agents that are more selective and efficient than this compound. Another area of interest is the use of this compound as a probe for studying the redox state of proteins in vivo, which could provide valuable insights into the role of oxidative stress in disease. Additionally, this compound could be used in the development of new drugs that target enzymes involved in the regulation of neurotransmitter levels in the brain. Overall, the potential applications of this compound in scientific research are vast, and further studies are needed to fully understand its properties and potential uses.
Synthesemethoden
There are several methods for synthesizing 3-(1-Methylcyclopropyl)propane-1-thiol, but the most common one involves the reaction of 3-bromocyclopropene with methyl mercaptan. The reaction is catalyzed by a palladium catalyst, and the product is purified by distillation. The yield of this method is typically high, and the purity of the product is also high.
Wissenschaftliche Forschungsanwendungen
3-(1-Methylcyclopropyl)propane-1-thiol is widely used in scientific research as a reagent in organic synthesis and as a probe in biochemical studies. In organic synthesis, this compound is used as a thiol-ene coupling agent, which allows for the efficient and selective modification of biomolecules. In biochemical studies, this compound is used as a fluorescent probe to study the redox state of proteins and to measure the concentration of reactive oxygen species in cells.
Eigenschaften
IUPAC Name |
3-(1-methylcyclopropyl)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-7(4-5-7)3-2-6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOCISIISYPBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2621501.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)
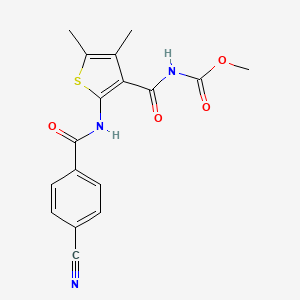
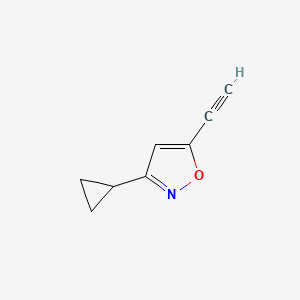
![9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621511.png)

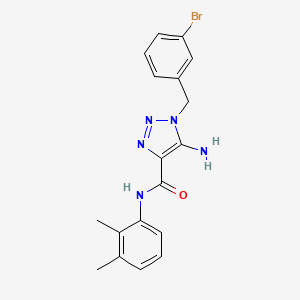
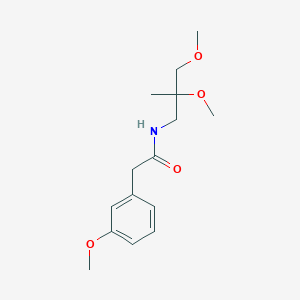
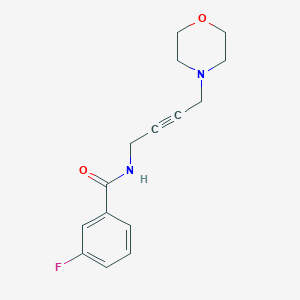
![N-(2-(dimethylamino)-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621520.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)

![4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2621524.png)